Welcome to the BenchChem Online Store!
molecular formula C7H5F3O2 B1340158 4-(Trifluoromethyl)benzene-1,2-diol CAS No. 37519-09-8

4-(Trifluoromethyl)benzene-1,2-diol

Cat. No. B1340158
M. Wt: 178.11 g/mol
InChI Key: RZFLJQHPAGLLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07319101B2

Procedure details

To a solution of 4-trifluoromethyl-benzene-1,2-diol (870 mg, 4.8 mmol) in 20 mL CCl4, Br2 (770 mg, 4.8 mmol, 1 eq.) was added and the mixture was stirred at 60° C. for 10 h. The sol-vent was then removed in vacuo and the crude product was purified by flash chromatography (silica gel, hexane/EtOAc 4:1→3:2) to yield the desired product as a yellowish oil.
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
770 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([OH:10])[C:6]([OH:9])=[CH:7][CH:8]=1.[Br:13]Br>C(Cl)(Cl)(Cl)Cl>[Br:13][C:7]1[CH:8]=[C:3]([C:2]([F:11])([F:12])[F:1])[CH:4]=[C:5]([OH:10])[C:6]=1[OH:9]

Inputs

Step One
Name
Quantity
870 mg
Type
reactant
Smiles
FC(C=1C=C(C(=CC1)O)O)(F)F
Name
Quantity
770 mg
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The sol-vent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (silica gel, hexane/EtOAc 4:1→3:2)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)C(F)(F)F)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.